molecular formula C16H40BF4N4P B7441216 Tetrakis(diethylamino)phosphonium tetrafluoroborate

Tetrakis(diethylamino)phosphonium tetrafluoroborate

Cat. No. B7441216
M. Wt: 406.3 g/mol
InChI Key: NSHFCMZCOVLMAS-UHFFFAOYSA-N
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Description

Tetrakis(diethylamino)phosphonium tetrafluoroborate (TDEAPT) is a highly reactive, air-sensitive, and moisture-sensitive compound that is widely used in various scientific research fields. It is a white crystalline powder that is soluble in polar solvents such as water, methanol, and ethanol. TDEAPT is used as a nitrogen source in the synthesis of various organic and inorganic compounds.

Scientific Research Applications

  • Phthalocyanines Synthesis : The study by Märkl et al. (2004) explored the synthesis of Tetrakis(diethyl phosphonate), Tetrakis(ethyl phenylphosphinate)-, and Tetrakis(diphenylphosphine oxide)-Substituted Phthalocyanines. These compounds are obtained through tetramerization, with potential applications in materials science and chemistry due to their unique structural and electronic properties (Märkl, Gschwendner, Rötzer, & Kreitmeier, 2004).

  • Nanoparticle Synthesis : Hueso et al. (2013) expanded the application of tetrakis-(hydroxymethyl)-phosphonium chloride (THPC) as a reducing agent and stabilizing ligand for the synthesis of monometallic nanoparticles and bi-/tri-metallic nanoalloys. These nanostructures have potential applications in catalysis (Hueso, Sebastián, Mayoral, Usón, Arruebo, & Santamaría, 2013).

  • Sorption Properties : Batueva et al. (2013) studied the sorption properties of polysulfones based on diallylaminotris(diethylamino)phosphonium tetrafluoroborate. They found it shows high sorption capacity with respect to rhenium(VI), which can have implications in separation processes and waste treatment technologies (Batueva, Gorbunova, & Kondrashova, 2013).

  • Alkaline Anion Exchange Membranes : Noonan et al. (2012) investigated a tetrakis(dialkylamino)phosphonium cation for use in alkaline anion exchange membranes (AAEMs). These membranes have potential applications in electrochemical energy systems due to their high base stability and good conductivity properties (Noonan, Hugar, Kostalik, Lobkovsky, Abruña, & Coates, 2012).

  • Hydrosilylation Reaction Catalyst : Wang et al. (2011) discussed the use of tetrakis(dialkylamino)phosphonium salts as supports for the hydrosilylation reaction of styrene, indicating their potential as thermoregulated and recyclable catalyst systems (Wang, Li, Peng, Bai, & Lai, 2011).

properties

IUPAC Name

tetrakis(diethylamino)phosphanium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H40N4P.BF4/c1-9-17(10-2)21(18(11-3)12-4,19(13-5)14-6)20(15-7)16-8;2-1(3,4)5/h9-16H2,1-8H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHFCMZCOVLMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCN(CC)[P+](N(CC)CC)(N(CC)CC)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H40BF4N4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrakis(diethylamino)phosphonium tetrafluoroborate
Reactant of Route 2
Tetrakis(diethylamino)phosphonium tetrafluoroborate
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Tetrakis(diethylamino)phosphonium tetrafluoroborate
Reactant of Route 4
Tetrakis(diethylamino)phosphonium tetrafluoroborate
Reactant of Route 5
Tetrakis(diethylamino)phosphonium tetrafluoroborate
Reactant of Route 6
Tetrakis(diethylamino)phosphonium tetrafluoroborate

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